1-(5-Nitrofuran-2-carbonyl)piperidine
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Overview
Description
1-(5-Nitrofuran-2-carbonyl)piperidine is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.216. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Agents
- Design and Synthesis for Tuberculosis Treatment : A study by Tawari et al. (2010) explored the design and synthesis of nitrofuran derivatives, including compounds related to 1-(5-Nitrofuran-2-carbonyl)piperidine, for their potential as antitubercular agents. These compounds showed promising activity against Mycobacterium tuberculosis with low cytotoxicity, suggesting their potential in treating tuberculosis.
Biological and Chemical Analysis
- Nitroxyl Radical Applications : Sakai et al. (2010) investigated the substitution of the 2,6-position of piperidine nitroxyl radicals, which have numerous applications including antioxidants and contrast agents. Their research, detailed in their paper here, contributes to the understanding of the chemical behavior of these compounds.
Biomedical Applications
- Biomedical Research in Oximetry and Imaging : A study by Babic et al. (2020) discussed the application of piperidine nitroxides in biomedical fields such as oximetry and magnetic resonance imaging (MRI). They focused on the stability and reactivity of these compounds in biological systems.
Antileishmanial Activity
- Development of Antiprotozoal Agents : Research by Tahghighi et al. (2011) on nitrofuran-2-yl-1,3,4-thiadiazoles with piperazine-linked benzamidine substituents revealed significant antileishmanial activity, highlighting the potential of this compound derivatives in developing treatments for leishmaniasis.
Synthesis and Chemical Properties
- Synthetic Routes and Chemical Reactions : Various studies have focused on the synthesis and chemical properties of piperidine derivatives. For instance, the work of Zhang et al. (2019) on the enantioselective synthesis of chiral piperidines highlights the chemical versatility of these compounds.
Drug Development
- Cytotoxicity and Carbonic Anhydrase Inhibition : A paper by Unluer et al. (2016) studied the cytotoxicity and carbonic anhydrase inhibitory activities of Mannich bases with a piperidine moiety, which is relevant to the development of new pharmaceuticals.
Safety and Hazards
Future Directions
Piperidine derivatives, including 1-(5-Nitrofuran-2-carbonyl)piperidine, are attracting renewed interest as oral therapeutic or prophylactic agents for acute urinary tract infections . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Similar compounds such as nitrofurans are known to have broad-spectrum antibacterial activity, suggesting that they may interact with multiple targets within bacterial cells .
Mode of Action
Nitrofurans, a related class of compounds, are known to exert their antibacterial effects by inhibiting several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that this compound may interfere with energy production in bacterial cells by disrupting key metabolic pathways .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may lead to the inhibition of bacterial growth and proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity of similar compounds .
Properties
IUPAC Name |
(5-nitrofuran-2-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-10(11-6-2-1-3-7-11)8-4-5-9(16-8)12(14)15/h4-5H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPKKCPMBWWWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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